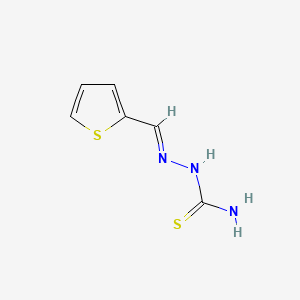
2-Formylthiophene thiosemicarbazone
Übersicht
Beschreibung
2-Formylthiophene thiosemicarbazone is a derivative of thiosemicarbazone, an organosulfur compound . Thiosemicarbazones are usually produced by condensation of a thiosemicarbazide with an aldehyde or ketone . They have been the subject of many studies in recent years due to their biological activities and pharmacological properties .
Synthesis Analysis
Thiosemicarbazones are synthesized by condensing a thiosemicarbazide with an aldehyde or ketone . In a study, 22 thiosemicarbazone derivatives were synthesized .Molecular Structure Analysis
The CSN3 core atoms of thiosemicarbazones are coplanar . The structure of 2-Formylthiophene thiosemicarbazone is yet to be fully elucidated.Chemical Reactions Analysis
Thiosemicarbazones have been demonstrated to be effective in both tetrahydropyranylation and 2-deoxygalactosylation reactions . They have also shown potential anti-cancer effects by targeting several biological processes, including DNA metabolism .Wissenschaftliche Forschungsanwendungen
Anticancer Activities
- Scientific Field: Medicinal Chemistry
- Summary of Application: Thiosemicarbazone analogs, including 2-Formylthiophene thiosemicarbazone, have been synthesized and evaluated for their cytotoxic activities . These compounds have shown potential in the treatment of cancer .
- Methods of Application: The compounds were synthesized and their cytotoxic activities were evaluated. The mechanism of induced cell apoptosis was investigated through cell cycle, Annexin V-FITC/PI staining, and ROS assays .
- Results: The results showed that thiochromanone-based thiosemicarbazones substituted primarily at the C-8 position exhibited higher cytotoxicity than the corresponding 1,1-dioxo-thiochromanone . Specifically, compound 4c (8-fluoro thiochromanone thiosemicarbazone) exhibited potent cytotoxicity against the MCF-7, SK-mel-2, and DU145 cancer cell lines .
Biological Evaluation
- Scientific Field: Medical Oncology
- Summary of Application: Thiosemicarbazone derivatives, including 2-Formylthiophene thiosemicarbazone, were synthesized and their ADME parameters, pharmacokinetic properties, drug-like structures, and suitability for medicinal chemistry were studied theoretically .
- Methods of Application: The compounds were synthesized and their properties were studied theoretically using SwissADME and admetSAR programs . In silico molecular docking between ligands and targeted proteins was analyzed using Hex 8.0.0 docking software .
- Results: The results of these theoretical studies suggest that the bioavailability and bioactivity of these compounds may be high . In vitro anticancer studies of these molecules were done, and it was found that several compounds showed more potent cytotoxic activity than Imatinib on C6 cell line .
Metal Complexes as Anti-lung Cancer Agents
- Scientific Field: Pharmacology
- Summary of Application: Researchers have proposed to develop two Cu (II) complexes based on the His242 residue of the IIA subdomain of the human serum albumin (HSA) carrier to improve the delivery efficiency, anti-cancer activity and selectivity of anti-cancer metal preparations in vivo .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the available information .
- Results: The specific results or outcomes obtained are not detailed in the available information .
Antimicrobial Activities
- Scientific Field: Microbiology
- Summary of Application: Thiosemicarbazones, including 2-Formylthiophene thiosemicarbazone, have been studied for their antimicrobial activities. These compounds have shown potential in the treatment of various bacterial and fungal infections .
- Methods of Application: The compounds were synthesized and their antimicrobial activities were evaluated using various assays .
- Results: The results showed that several thiosemicarbazone derivatives exhibited significant antimicrobial activity against a range of bacterial and fungal species .
Enzyme Inhibition
- Scientific Field: Biochemistry
- Summary of Application: Thiosemicarbazones, including 2-Formylthiophene thiosemicarbazone, have been studied for their enzyme inhibitory activities. These compounds have shown potential as inhibitors of various enzymes .
- Methods of Application: The compounds were synthesized and their enzyme inhibitory activities were evaluated using various assays .
- Results: The results showed that several thiosemicarbazone derivatives exhibited significant enzyme inhibitory activity .
Anti-Malarial Activities
- Scientific Field: Pharmacology
- Summary of Application: Thiosemicarbazones, including 2-Formylthiophene thiosemicarbazone, have been studied for their anti-malarial activities. These compounds have shown potential in the treatment of malaria .
- Methods of Application: The compounds were synthesized and their anti-malarial activities were evaluated using various assays .
- Results: The results showed that several thiosemicarbazone derivatives exhibited significant anti-malarial activity .
Eigenschaften
IUPAC Name |
[(E)-thiophen-2-ylmethylideneamino]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3S2/c7-6(10)9-8-4-5-2-1-3-11-5/h1-4H,(H3,7,9,10)/b8-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTKURSKMLATKI-XBXARRHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=NNC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=N/NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formylthiophene thiosemicarbazone | |
CAS RN |
5351-91-7 | |
| Record name | 2-Thiophenecarboxaldehyde, thiosemicarbazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005351917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



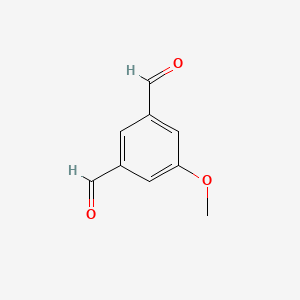
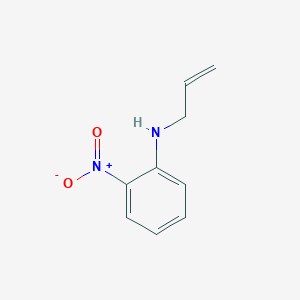
![1-[3-(Trimethylsilyl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1366691.png)
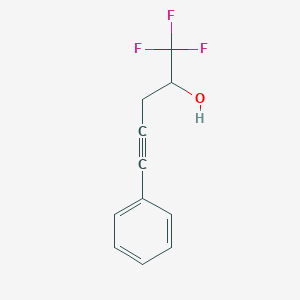
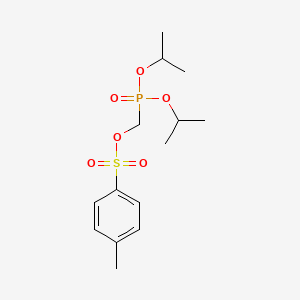
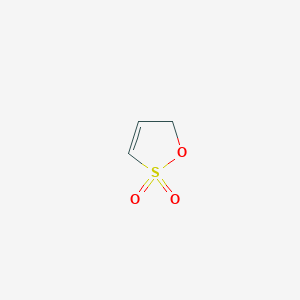
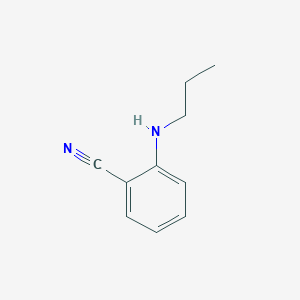
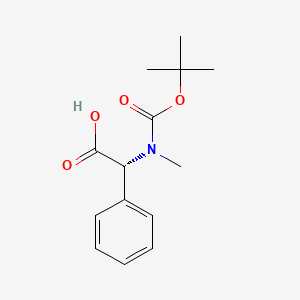
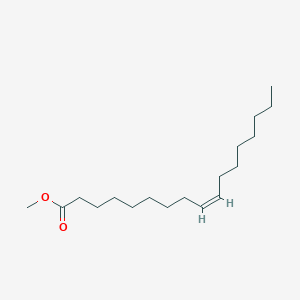
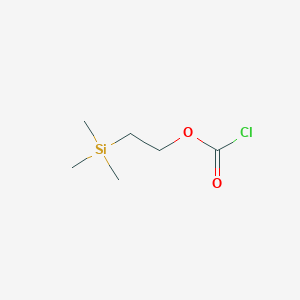
![Methyl 2-aminobenzo[d]thiazole-7-carboxylate](/img/structure/B1366709.png)
![(1aR,2S,3aR,7aR,7bR)-2-Methoxy-6-phenylhexahydrooxireno[2',3':4,5]pyrano[3,2-d][1,3]dioxine](/img/structure/B1366712.png)
![cis-Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione](/img/structure/B1366716.png)
![4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1366718.png)